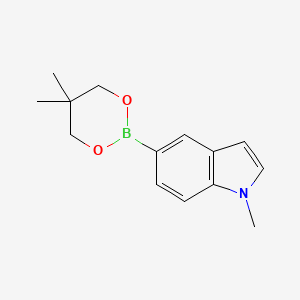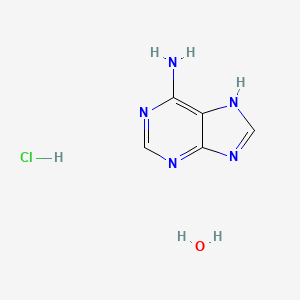
1-(3-Fluorophenyl)-1,4-diazepane hydrochloride
Übersicht
Beschreibung
“1-(3-Fluorophenyl)-1,4-diazepane hydrochloride” is an analytical reference standard categorized as a piperazine . The physiological and toxicological properties of this compound are not known . It is intended for research and forensic applications .
Molecular Structure Analysis
The molecular formula of “1-(3-Fluorophenyl)-1,4-diazepane hydrochloride” is C10H13FN2 • 2HCl . Unfortunately, the exact molecular structure is not available in the search results.Wissenschaftliche Forschungsanwendungen
1. Multireceptor Binding Profiles
A study by Ablordeppey et al. (2008) synthesized a diazepane analogue of haloperidol with a notable multireceptor binding profile, displaying potency at various receptors, which may imply potential applications in pharmacology, especially in neuropsychiatric treatment (Ablordeppey et al., 2008).
2. Novel Synthesis Approaches
Patel et al. (2014) demonstrated a two-step, one-pot synthesis of novel 5-(4-fluorophenyl)-1H-Beno[e][1,4]Diazepin-2(3H)-one, indicating an interest in the chemical properties and synthesis methodologies of compounds similar to 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride (Patel et al., 2014).
3. Electrophilic Fluorination
Research by Stavber et al. (1995) on 1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) explored its use in electrophilic fluorination, suggesting similar applications for 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride in introducing fluorine atoms into organic molecules (Stavber et al., 1995).
4. Cyclodehydrative Reactions
Sotoca et al. (2009) described a multicomponent reaction for the synthesis of 1,4-diazepane derivatives, highlighting the chemical versatility and potential for generating structurally diverse derivatives from compounds like 1-(3-Fluorophenyl)-1,4-diazepane hydrochloride (Sotoca et al., 2009).
5. Intermediate in Pharmaceutical Synthesis
Gomi et al. (2012) developed a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, indicating the role of similar diazepane compounds as intermediates in the synthesis of pharmaceutical agents (Gomi et al., 2012).
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact, it is advised to wash with plenty of water and seek medical advice if irritation persists .
Zukünftige Richtungen
Given the lack of comprehensive information on “1-(3-Fluorophenyl)-1,4-diazepane hydrochloride”, future research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Furthermore, considering its categorization as a piperazine and its potential hazards, there is a need for more research into its toxicological properties and safety measures .
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-1,4-diazepane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-4-11(9-10)14-7-2-5-13-6-8-14;/h1,3-4,9,13H,2,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTMSGGXZHVBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-1,4-diazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



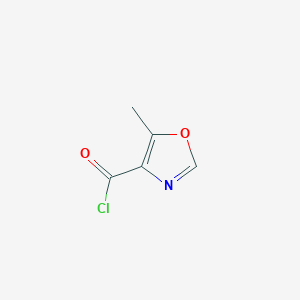
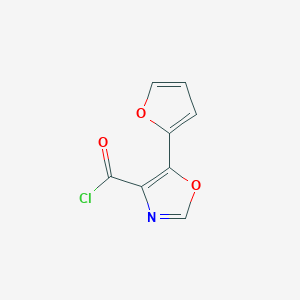
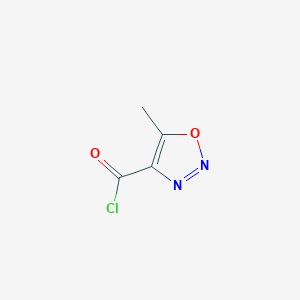
![5H-Imidazo[1,2-b]pyrazole-2-carbonyl chloride](/img/structure/B3043759.png)
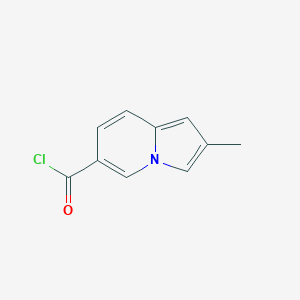
![5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3043765.png)



